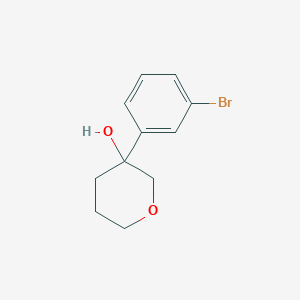![molecular formula C23H22N2O5 B2884770 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1005294-17-6](/img/structure/B2884770.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research demonstrates the synthesis of related quinoline and furoquinoline derivatives through various chemical reactions, providing a foundation for the synthesis of complex compounds including "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide". The methods involve one-pot synthesis, crystal and computational studies, and the application of specific reactions like the Bischler-Napieralski reaction for constructing the quinoline core structure (Bai et al., 2011).
- Crystal and Computational Studies : Detailed structural analyses through X-ray diffraction and computational methods, such as density functional theory (DFT), offer insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and interaction capabilities of these compounds (Karmakar et al., 2007).
Biological Activities and Applications
- Antitumor Activity : Certain derivatives have been evaluated for their cytostatic activity against various cancer cell lines, indicating the potential of quinoline and furoquinoline derivatives in anticancer therapy. Compounds exhibiting significant inhibition of cell proliferation highlight the therapeutic potential of structurally similar compounds (Ambros et al., 1988).
- Antimicrobial and Anti-inflammatory Properties : Research on the synthesis and evaluation of similar compounds demonstrates antimicrobial activities against bacterial and fungal strains, as well as anti-inflammatory properties. These findings suggest possible applications in developing new antimicrobial and anti-inflammatory agents (Bonilla et al., 2016).
- In Vivo Toxicity and Imaging : Studies involving in vivo toxicity against model organisms like zebrafish embryos provide insights into the toxicological profile of these compounds, which is essential for their potential therapeutic use. Imaging and phenotypic analysis in zebrafish embryos can further elucidate the biological impact of these compounds (Bonilla et al., 2016).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZEQDLSIAQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

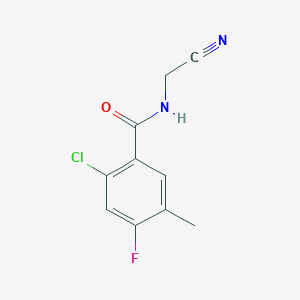
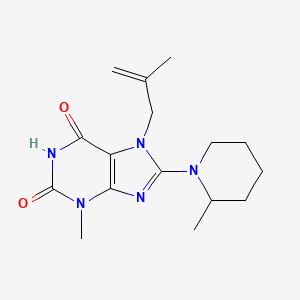
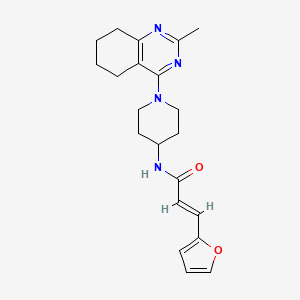
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)
![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)

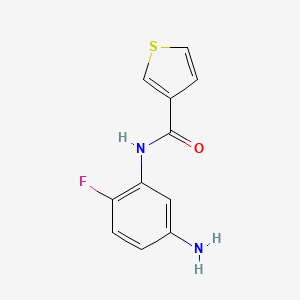

![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)
